8-Methoxy-1H-3-benzazepin-2-amine
Description
Contextualization of Benzazepine Scaffolds in Heterocyclic Chemistry
Heterocyclic scaffolds are the bedrock of many pharmaceuticals, and the benzazepine framework is a prominent member of this class. researchgate.net Benzazepines, which feature a benzene (B151609) ring fused to a seven-membered azepine ring, are considered "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.
The versatility of the benzazepine core is demonstrated by its presence in numerous biologically active molecules. For instance, certain benzazepine derivatives have been investigated for their potential in treating central nervous system disorders. The drug lorcaserin, a 3-benzazepine derivative, functions as a selective serotonin (B10506) 5-HT2C receptor agonist for the management of obesity. researchgate.net Furthermore, chiral 1-substituted tetrahydro-3-benzazepines are key structural motifs in pharmacologically important compounds such as fenoldopam (B1199677) and trepipam. acs.org Research has also extended into oncology and infectious diseases, with studies revealing that libraries of N-heterocycles, including tetrahydro-2-benzazepines, possess promising anticancer and antibacterial properties. nih.gov The capacity to synthesize and modify this core structure, as shown in the development of new ring systems like indolobenzazepines, continually enriches the chemical space available for drug discovery. acs.org
Significance of Methoxy (B1213986) Substituents in Benzazepine Systems
The functionalization of a scaffold is as critical as the core itself, and the methoxy (-OCH3) group holds particular significance in medicinal chemistry. nih.gov The methoxy substituent is prevalent in many natural products and, by extension, in numerous drugs derived from them. nih.gov Its inclusion in modern synthetic drug molecules is a deliberate strategy by medicinal chemists to leverage its unique properties. nih.gov
Rationale for Comprehensive Academic Investigation of 8-Methoxy-1H-3-benzazepin-2-amine Derivatives
The focused investigation of this compound and its derivatives is a scientifically-grounded endeavor. The rationale arises from the convergence of the demonstrated therapeutic potential of the benzazepine scaffold and the advantageous physicochemical properties conferred by the methoxy substituent. The synthesis of related compounds, such as 7,8-di-methoxy-5-phenyl-2H-3-benzazepin-2-one and its subsequent conversion to the corresponding 2-amine derivatives, indicates a clear research trajectory within this specific chemical space. documentsdelivered.com
The placement of the methoxy group at the 8-position of the benzazepine ring system is a strategic choice aimed at modulating the electronic and steric properties of the molecule to fine-tune its interaction with biological targets. The amine group at the 2-position introduces a key functional handle for further chemical modification and a potential point of interaction for hydrogen bonding with protein residues. Therefore, the systematic exploration of derivatives of this compound allows researchers to build a detailed structure-activity relationship (SAR) profile. This involves synthesizing a library of analogues with varied substituents to probe the specific requirements for optimal binding and efficacy at a given biological target, ultimately aiming to develop novel therapeutic agents.
Overview of Research Paradigms Applied to Benzazepine Analogues
The study of benzazepine analogues employs a multidisciplinary suite of modern research methodologies, spanning synthesis, analysis, and biological evaluation. These paradigms are essential for moving a compound from initial discovery to a potential clinical candidate.
Synthetic and Analytical Methodologies: The construction of benzazepine libraries often involves sophisticated organic synthesis techniques. For example, iridium-catalyzed asymmetric hydrogenation has been used to produce specific chiral versions of tetrahydro-3-benzazepines, which is crucial as different enantiomers can have vastly different biological effects. acs.org Once synthesized, a battery of analytical techniques is used for characterization and quantification. Methodologies for analyzing benzodiazepines in biological samples, which are readily adaptable to other benzazepines, include gas chromatography-mass spectrometry (GC-MS/MS) and various forms of voltammetry. mdpi.com X-ray photoelectron spectroscopy (XPS) may also be used for the detailed surface characterization of N-heterocyclic compounds. acs.org
Biological and Computational Evaluation: To determine the therapeutic potential of new analogues, a range of in vitro and in vivo assays are employed. For compounds targeting the central nervous system, this includes binding assays for specific receptors and transporters, such as the dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters. researchgate.net Behavioral models in animals, like the forced swim test (FST) and tail suspension test (TST), are used to assess potential antidepressant activities. nih.gov At the cellular level, assays such as the MTT assay can screen for anticancer activity. mdpi.com
Complementing these experimental techniques are powerful computational, or in silico, methods. Generative models that utilize artificial intelligence are increasingly used for the de novo design of molecules, starting from a known scaffold like a benzazepine to create novel structures with desired properties. researchgate.net
The table below provides a summary of the research paradigms commonly applied in the investigation of benzazepine analogues.
| Paradigm Category | Specific Technique | Application | Reference(s) |
|---|---|---|---|
| Synthetic Chemistry | Iridium-Catalyzed Asymmetric Hydrogenation | Creation of specific chiral isomers of benzazepines. | acs.org |
| Analytical Chemistry | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Detection and quantification of benzazepine analogues in biological matrices. | mdpi.com |
| Analytical Chemistry | X-ray Photoelectron Spectroscopy (XPS) | Surface characterization of N-heterocyclic compounds. | acs.org |
| In Vitro Biology | Monoamine Transporter Binding Assays (DAT, SERT, NET) | Determining the affinity and selectivity of compounds for key CNS targets. | researchgate.net |
| In Vitro Biology | MTT Assay | Screening for potential anticancer activity against various cell lines. | mdpi.com |
| In Vivo Biology | Forced Swim Test (FST) / Tail Suspension Test (TST) | Evaluating antidepressant-like effects in animal models. | nih.gov |
| In Silico Methods | Generative Models (e.g., VAE, Transformers) | Designing novel molecules with desired properties based on the benzazepine scaffold. | researchgate.net |
The following table details the physicochemical properties of a structurally related compound, 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, providing insight into the general characteristics of this class of molecules.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H13NO2 | nmppdb.com.ng |
| Molecular Weight | 191.23 g/mol | nmppdb.com.ng |
| Hydrogen Bond Donor Count | 1 | nmppdb.com.ng |
| Hydrogen Bond Acceptor Count | 2 | nmppdb.com.ng |
| Rotatable Bond Count | 1 | nmppdb.com.ng |
| Topological Polar Surface Area | 38.3 Ų | nmppdb.com.ng |
| Complexity | 217 | nmppdb.com.ng |
Structure
2D Structure
3D Structure
Properties
CAS No. |
93270-47-4 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
8-methoxy-1H-3-benzazepin-2-amine |
InChI |
InChI=1S/C11H12N2O/c1-14-10-3-2-8-4-5-13-11(12)7-9(8)6-10/h2-6H,7H2,1H3,(H2,12,13) |
InChI Key |
JGBSKFSNEQIZEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C(C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methoxy 1h 3 Benzazepin 2 Amine and Its Analogs
Classical Multi-step Synthetic Routes to 8-Methoxy-1H-3-benzazepin-2-amine and its Analogs
The traditional synthesis of the benzazepine core, including structures analogous to this compound, often involves sequential, multi-step processes. These routes, while foundational, typically require stoichiometric reagents and may lack the efficiency of modern catalytic systems. A representative classical synthesis is that of 2,3-dihydro-8-methoxy-2-oxo-1H-3-benzazepine, an important precursor. One documented method involves treating a corresponding benzeneacetamide with a mixture of acetic acid and concentrated hydrochloric acid, leading to cyclization to form the benzazepinone (B8055114) structure after stirring for an extended period. prepchem.com
Cyclization Reactions in Benzazepine Ring Construction
The critical step in forming the benzazepine skeleton is the cyclization reaction to create the seven-membered ring. Classical methods have employed several strategies to achieve this. Intramolecular reactions are common, including:
Friedel-Crafts-type alkylation: This reaction can be used to form the carbon-carbon bond necessary to close the ring onto the aromatic system. acs.org
Reductive cyclization: This involves the cyclization of a precursor containing functional groups that react under reducing conditions to form the heterocyclic ring. acs.org
Schmidt Reaction: This reaction has been effectively used to synthesize 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones. The synthesis starts with a substituted 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-dione, which undergoes a ring expansion via the Schmidt reaction to form the benzazepine core. nih.gov
Strategic Introduction of the 8-Methoxy Moiety
The placement of the methoxy (B1213986) group at the 8-position of the benzazepine ring is a key strategic consideration. In most classical syntheses, this is achieved by using a starting material that already contains the methoxy group in the desired position on the aromatic ring. This "pre-functionalization" strategy avoids potentially problematic late-stage aromatic substitution reactions which could lead to isomeric mixtures.
Examples of suitable starting materials include:
Substituted Benzoquinones: 2-methoxybenzoquinone can be used in a Diels-Alder reaction to build a bicyclic intermediate, which is then converted to the benzazepine. nih.gov
Substituted Anilines: 4-methoxy-2-nitroaniline (B140478) can serve as a precursor in a Skraup reaction to form a 6-methoxyquinoline (B18371) system, which can be further elaborated. mdpi.com
Substituted Tetralones: The synthesis of 8-methoxy-1-tetralone, a potential precursor for 8-methoxybenzazepines, has been developed through various methods, including ring expansion of a cyclobutanol. ccsenet.org
Formation of the Azepine Ring System
The azepine ring is a seven-membered heterocycle containing a nitrogen atom. Its formation is the defining feature of benzazepine synthesis. Beyond the initial cyclization, the conformational properties of the ring are significant. Computational and experimental analyses show that the tetrahydroazepine ring typically adopts a chair-like conformation to minimize strain. The formation can be accomplished through various intramolecular cyclizations, often involving a precursor with a side chain that can react with the benzene (B151609) ring or another part of the molecule. For instance, processes for preparing 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine utilize a starting material like [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride, which undergoes cyclization to form the benzazepine backbone. google.com
Modern Catalytic and Stereoselective Synthesis Approaches for Benzazepines
Contemporary synthetic chemistry has seen a shift towards more efficient and selective catalytic methods for constructing complex molecules like benzazepines. nih.gov These modern approaches offer advantages in terms of atom economy, reduced waste, and the ability to control stereochemistry, which is crucial for producing enantiomerically pure pharmaceutical agents.
Asymmetric Hydrogenation Strategies for Chiral Benzazepines
Asymmetric hydrogenation is a powerful technique for creating chiral centers with high enantioselectivity. ajchem-b.comacsgcipr.org This method is particularly valuable for synthesizing chiral 1-substituted tetrahydro-3-benzazepines. acs.orgnih.gov
A highly effective method employs an N,P-ligated iridium complex for the asymmetric hydrogenation of cyclic ene-carbamates. acs.orgnih.gov This approach yields chiral tetrahydro-3-benzazepine products with excellent enantioselectivity and high yields. The scalability of this method has been demonstrated through gram-scale synthesis, highlighting its industrial applicability. nih.gov Similarly, chiral Ruthenium complexes have demonstrated high efficacy in the asymmetric hydrogenation of various dibenzazepine (B1670418) derivatives, achieving yields and enantiomeric excesses of up to 99%. ajchem-b.com
| Substrate Type | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Cyclic Ene-carbamates (1-aryl/alkyl substituted) | N,P-ligated Iridium Complex | Chiral Tetrahydro-3-benzazepines | 92-99% | 91-99% | acs.orgnih.gov |
| Unsymmetrical Benzophenones | Oxo-tethered Ruthenium Catalysts | Chiral Diaryl-methanols | >99% | >99% | nih.gov |
| Dibenzo[b,e]azepine derivatives | Chiral Ru/diamine catalysts | Hydrogenated Dibenzo[b,e]azepines | up to 99% | up to 99% | ajchem-b.com |
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis has become an indispensable tool for synthesizing heterocyclic compounds, including benzazepines and their seven-membered ring relatives. mdpi.commdpi.comresearchgate.net These reactions often proceed through the formation of π-allylpalladium intermediates, which then undergo intramolecular nucleophilic attack to form the desired ring system. mdpi.comresearchgate.net
Various palladium-catalyzed reactions have been developed:
Cyclization with Propargylic Carbonates: A method for synthesizing substituted 1,4-benzodiazepines involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.comresearchgate.net
[5 + 2] Annulation Reactions: Palladium catalysts can facilitate the [5 + 2] annulation of N-arylhydrazones or 1-benzylpyrazoles with alkynes to construct the 2-benzazepine framework. mdpi.comnih.gov These reactions proceed via C-H activation, showcasing a modern, atom-economical approach to ring formation. mdpi.comnih.gov
Cascade Reactions: A palladium-catalyzed cascade reaction using vinylcyclopropanes and salicylaldehydes has been developed to form benzoxepins, which are structurally related to benzazepines. This formal (3+4) cycloaddition demonstrates the power of palladium to orchestrate multi-step transformations in a single pot. nih.gov
| Reaction Type | Reactants | Catalyst System | Product | Key Features | Reference |
| Intramolecular Cyclization | N-tosyl-disubstituted 2-aminobenzylamines, Propargylic Carbonates | Palladium catalyst | Substituted 1,4-Benzodiazepines | Forms seven-membered core via π-allylpalladium intermediate. | mdpi.comresearchgate.net |
| [5 + 2] Annulation | N-arylhydrazones, Alkynes | Pd(OAc)₂, Cu(OAc)₂ | 2,3-Benzodiazepines | Proceeds via metal-catalyzed Csp²-H annulation. | mdpi.com |
| [5 + 2] Rollover Annulation | 1-Benzylpyrazoles, Alkynes | Pd(OAc)₂, AgOAc, PivOH | Tricyclic 2-Benzazepines | Involves twofold C-H activation of aryl and heteroaryl bonds. | nih.gov |
| Cascade (4+3) Cyclo-condensation | Salicylaldehydes, Vinylcyclopropanes | Palladium catalyst, Chiral ligand | Substituted Benzoxepins | Ring opening followed by HWE olefination and O-allylation. | nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively documented, related microwave-assisted reactions provide a strong basis for its development. For instance, microwave irradiation has been effectively used in the synthesis of various heterocyclic systems, including the oxidative coupling of amines to imines and multicomponent reactions to form complex scaffolds. bohrium.comrsc.org
A plausible microwave-assisted approach for the synthesis of the target compound would involve the amination of the precursor lactam, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. Microwave heating could significantly reduce the reaction time and potentially increase the efficiency of the conversion of the lactam to the desired 2-amino-imine. bohrium.com Furthermore, microwave-assisted reductive amination protocols, which have been successfully applied in the synthesis of other amine-containing compounds, could also be adapted. mdpi.com
| Reaction Type | Precursor | Potential Microwave-Assisted Step | Key Advantage |
| Lactam Amination | 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | Conversion to 2-amino-imine | Reduced reaction time, improved yield |
| Reductive Amination | Corresponding ketone/aldehyde | Imine formation and reduction | Accelerated hydrogenation |
Derivatization Strategies for this compound Scaffolds
The functionalization of the this compound scaffold at various positions allows for the generation of a diverse library of compounds with potentially enhanced or modulated biological activities.
Functionalization of the Azepine Nitrogen
The nitrogen atom of the azepine ring is a prime site for derivatization, most commonly through N-alkylation. This modification can significantly influence the pharmacological properties of the molecule. The N-alkylation of secondary 2-benzazepines is a well-established method for introducing a variety of substituents. nih.gov This can be achieved by reacting the benzazepine with alkyl halides in the presence of a base.
For the this compound scaffold, the azepine nitrogen can be alkylated to introduce various functional groups. For example, reaction with different alkyl halides can append linear or branched alkyl chains, aryl groups, or other heterocyclic moieties. amanote.com
Modifications at the Benzene Ring
The benzene ring of the 8-methoxy-3-benzazepine scaffold can be further functionalized through electrophilic aromatic substitution reactions. The existing methoxy group at the 8-position is an ortho-, para-directing activator, influencing the regioselectivity of these reactions. msu.edu
Common electrophilic substitution reactions that can be employed include:
Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of nitration will be directed by the activating methoxy group.
Halogenation: Bromination or chlorination can introduce halogen atoms, which can serve as handles for further cross-coupling reactions.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, further diversifying the substitution pattern on the benzene ring.
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto the electron-rich benzene ring, providing a versatile intermediate for further transformations. wikipedia.orgrsc.orgorganic-chemistry.orgijpcbs.com The formylation of methoxy-substituted aromatic compounds is a known process. rsc.org
Mannich Reaction: This three-component reaction can be used to introduce an aminomethyl group onto the aromatic ring, providing a route to compounds with additional amine functionalities. acs.orgacs.orgresearchgate.netnih.govyoutube.com
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | Nitro-8-methoxy-1H-3-benzazepin-2-amine |
| Vilsmeier-Haack | POCl₃, DMF | Formyl-8-methoxy-1H-3-benzazepin-2-amine |
| Mannich | Formaldehyde, Secondary Amine, Acid | Aminomethyl-8-methoxy-1H-3-benzazepin-2-amine |
Introduction of Pendant Amine Groups
The introduction of additional amine functionalities, or "pendant amine groups," can be a key strategy to modulate the biological activity of the core scaffold. This can be achieved through several methods.
One common approach is the N-alkylation of the azepine nitrogen with a reagent that already contains a protected or unprotected amine. For example, reacting the parent this compound with an aminoalkyl halide would directly append an amine-containing side chain. Selective mono-N-alkylation of amino alcohols has been achieved using chelation with 9-BBN, a strategy that could potentially be adapted. organic-chemistry.org Another strategy involves the direct N-alkylation of unprotected amino acids with alcohols, which could be a green alternative for introducing amino acid moieties. nih.gov
Reaction Mechanisms and Pathways in Benzazepine Synthesis
The synthesis of the 3-benzazepine core often relies on powerful transition-metal-catalyzed reactions, with the intramolecular Heck reaction being a prominent example.
The mechanism of the intramolecular Heck reaction generally proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl or vinyl halide bond of the precursor molecule.
Migratory Insertion: The tethered alkene inserts into the newly formed palladium-carbon bond, leading to the formation of the seven-membered ring.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, regenerating the double bond within the ring and forming a hydridopalladium complex.
Reductive Elimination: The hydridopalladium species eliminates HX (where X is the halide), regenerating the palladium(0) catalyst for the next cycle. prepchem.com
The regioselectivity and stereoselectivity of the intramolecular Heck reaction can be influenced by the nature of the substrate, the ligands on the palladium catalyst, and the reaction conditions. wikipedia.org
Another crucial reaction in the synthesis and derivatization of these compounds is the palladium-catalyzed amination (Buchwald-Hartwig amination). This reaction is instrumental in forming the C-N bond, for instance, in the synthesis of the 2-amino group or in the derivatization of the benzene ring with amino substituents.
The generally accepted mechanism for the Buchwald-Hartwig amination also involves a palladium(0) catalytic cycle:
Oxidative Addition: The palladium(0) catalyst adds to the aryl halide.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen, forming a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst. chemicalbook.com
The efficiency and scope of this reaction are highly dependent on the choice of the phosphine (B1218219) ligand on the palladium catalyst. chemicalbook.com
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 8 Methoxy 1h 3 Benzazepin 2 Amine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 8-Methoxy-1H-3-benzazepin-2-amine, HRMS is used to confirm its molecular formula, C₁₁H₁₂N₂O.
The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound is compared against the experimentally measured value. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight (Nominal) | 188 g/mol |
| Monoisotopic Mass | 188.09500 u nbinno.com |
| Calculated Exact Mass [M+H]⁺ | 189.10224 u |
| Expected HRMS Result | m/z 189.1022 ± 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR and ¹³C NMR Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra reveal the number and types of hydrogen and carbon atoms in the molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each signal to a specific atom in the structure of this compound.
Based on the structure, the following characteristic signals are predicted. The hydrogens on the amine group (-NH₂) are expected to appear as a broad singlet, the position of which can be concentration-dependent. libretexts.org Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm range in the ¹³C NMR spectrum. libretexts.org
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0-7.2 | m | 3H | Aromatic Protons (H-6, H-7, H-9) |
| ~6.8 | d | 1H | Olefinic Proton (H-1) |
| ~5.9 | d | 1H | Olefinic Proton (H-4) |
| ~4.5-5.0 | br s | 2H | Amine Protons (-NH₂) |
| ~3.8 | s | 3H | Methoxy (B1213986) Protons (-OCH₃) |
| ~3.1 | t | 2H | Methylene Protons (H-5) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~160 | C-2 (C=N) |
| ~158 | C-8 (C-O) |
| ~135-140 | Quaternary Aromatic Carbons |
| ~125-130 | Aromatic CH Carbons |
| ~110-120 | Aromatic CH Carbons, Olefinic C-4 |
| ~105 | Olefinic C-1 |
| ~55 | Methoxy Carbon (-OCH₃) |
| ~30 | Methylene Carbon (C-5) |
Two-Dimensional NMR Techniques (e.g., COSY, NOESY)
Two-dimensional (2D) NMR experiments are used to establish correlations between nuclei and confirm the proposed structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.orgwikipedia.org For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between the olefinic proton at H-4 and the methylene protons at H-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly useful for confirming regiochemistry and stereochemistry. A key expected NOESY correlation would be between the methoxy protons (-OCH₃) and the adjacent aromatic proton at H-7 or H-9, confirming the position of the methoxy group.
Expected 2D NMR Correlations
| Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | H-6 ↔ H-7; H-4 ↔ H-5 | Confirms proton connectivities within the aromatic and azepine rings. |
| NOESY | -OCH₃ ↔ H-7 (or H-9); H-1 ↔ H-9; H-5 ↔ H-6 | Confirms spatial proximity, confirming the position of the methoxy group and the overall ring structure. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its primary amine, aromatic ring, and ether functionalities.
Primary amines typically show two N-H stretching bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric vibrations. pressbooks.pubucalgary.caorgchemboulder.com The C-N stretching vibration of aromatic amines is usually strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3500-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic/Olefinic |
| 3000-2850 | C-H stretch | Aliphatic (Methoxy, Methylene) |
| ~1620 | C=N stretch | Amine on Benzazepine Ring |
| 1650-1580 | N-H bend | Primary Amine (-NH₂) orgchemboulder.com |
| 1600, 1500-1400 | C=C stretch (in-ring) | Aromatic Ring libretexts.org |
| 1300-1200 | C-O stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |
| ~1050 | C-O stretch (symmetric) | Aryl Ether (Ar-O-CH₃) |
| 900-675 | C-H "oop" (out-of-plane) bend | Aromatic Ring libretexts.org |
X-ray Crystallography for Solid-State Structure and Conformation
Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.
A key structural feature of interest is the conformation of the seven-membered azepine ring. Such rings are flexible and can adopt various conformations, such as boat, chair, or twist-boat forms. For example, in the related structure of 3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one, the seven-membered ring adopts a bent conformation that is intermediate between boat and chair forms. researchgate.net X-ray analysis would definitively establish the preferred conformation of this compound in the crystalline state and reveal intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing.
Chromatographic Techniques for Purity Assessment and Isolation of Isomers
Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to assess the purity of polar aromatic compounds like this compound. A C18 or Phenyl stationary phase with a mobile phase gradient of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid to improve peak shape, would be suitable. Purity is determined by the area percentage of the main peak in the chromatogram.
Supercritical Fluid Chromatography (SFC): SFC is a valuable alternative to HPLC, particularly for preparative separations, as it uses supercritical CO₂ as the main mobile phase, which is easily removed. It is also a powerful tool for separating stereoisomers if chiral centers are present.
Hypothetical Chromatographic Conditions for Purity Analysis
| Technique | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| Reversed-Phase HPLC | C18 (e.g., 5 µm, 4.6 x 150 mm) | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | UV (e.g., 254 nm, 280 nm) |
| SFC | Chiral (e.g., polysaccharide-based) or Achiral (e.g., silica, diol) | Supercritical CO₂ with a co-solvent (e.g., Methanol, Ethanol) with an additive (e.g., diethylamine) | UV, MS |
Computational and Theoretical Investigations of 8 Methoxy 1h 3 Benzazepin 2 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for optimizing molecular geometries. bhu.ac.inmdpi.com By solving the Kohn–Sham equations, DFT can predict the most stable three-dimensional arrangement of atoms in a molecule, its "ground state," with high accuracy. mdpi.com This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.
In a study on a related methoxy-amino substituted heterocyclic compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular structure. researchgate.netmdpi.com The results of such calculations are typically compared with experimental data from X-ray crystallography, where available, to validate the accuracy of the computational model. researchgate.netmdpi.com The optimized geometry provides crucial information on the planarity of ring systems and the spatial orientation of substituent groups, which are essential for understanding potential intermolecular interactions. researchgate.net
Table 1: Representative Theoretical Bond Lengths and Angles from DFT Calculations on an Analogous Heterocyclic System. Data sourced from a study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-O (methoxy) | 1.36 Å |
| Bond Length | C-N (amine) | 1.35 Å |
| Bond Angle | C-O-C (methoxy) | 117.5° |
| Bond Angle | H-N-H (amine) | 114.0° |
Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcome of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key players in chemical reactivity. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. malayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. malayajournal.org
FMO analysis performed on analogous compounds, such as 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, reveals how electron density is distributed across the molecule in these key orbitals. mdpi.com The HOMO is often located on electron-rich portions of the molecule, while the LUMO is centered on electron-deficient areas, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net These calculations show that charge transfer interactions can occur within the molecule. malayajournal.org
Table 2: Example Frontier Molecular Orbital Energies from DFT Calculations. Data sourced from a study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.65 eV |
| LUMO | -1.61 eV |
| Energy Gap (ΔE) | 4.04 eV |
Molecular Modeling and Docking Simulations of 8-Methoxy-1H-3-benzazepin-2-amine
Molecular modeling and docking are essential computational techniques for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique is crucial in drug discovery for identifying potential drug candidates by estimating their binding affinity and mode of interaction with a specific biological target. researchgate.netmdpi.com
Docking studies on a related class of compounds, 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones, have successfully predicted their binding orientation within the ATP binding pocket of Aurora A kinase. reactionbiology.com In these simulations, the benzazepine-2-one part of the molecule typically occupies a hydrophobic region of the binding site. reactionbiology.com The model predicted key interactions, such as hydrogen bonds between the ligand and specific amino acid residues in the kinase's hinge region, like Ala213 and Glu211. reactionbiology.com These predictions were later confirmed by X-ray crystal structures, validating the accuracy of the docking protocol. reactionbiology.com For this compound, docking could similarly predict how the methoxy (B1213986) and amine groups form specific hydrogen bonds or other interactions, guiding the selection of biological targets for experimental testing.
Table 3: Predicted Ligand-Target Interactions for a Benzazepine Derivative with Aurora A Kinase. Data based on findings for 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones. reactionbiology.com
| Ligand Functional Group | Interacting Residue | Interaction Type |
|---|---|---|
| Anilino NH group | Ala213 (carbonyl) | Hydrogen Bond |
| Pyrimidine N1 atom | Ala213 (NH) | Hydrogen Bond |
| Benzazepine core | (various) | Hydrophobic Interaction |
| Methoxy group | Arg137 | Hydrogen Bond |
The seven-membered ring of the benzazepine scaffold is not planar and can adopt various conformations, such as boat, chair, or twist-boat forms. researchgate.net Studies on related 1-phenylbenzazepines have explored how restricting the conformation, for instance by forcing the aryl rings to be coplanar, significantly impacts binding affinity and selectivity for dopamine (B1211576) receptors. cuny.edu Likewise, conformational analysis of 1,4-benzodiazepine-2-ones has been performed using a combination of NMR spectroscopy and computational methods to determine the most stable conformers. arxiv.org X-ray crystallography on a similar compound, 3-(3-chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one, revealed that its seven-membered ring adopts a bent conformation intermediate between the boat and chair forms. researchgate.net Such studies are critical for understanding the structure-activity relationship (SAR) of this class of compounds.
Pharmacophore Modeling and Virtual Screening for Benzazepine Derivatives
Pharmacophore modeling is a powerful technique in computer-aided drug design used to identify new drug candidates. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. nih.govresearchgate.net These features commonly include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.gov
Once a pharmacophore model is developed, either based on the structure of a known ligand (ligand-based) or the receptor's binding site (structure-based), it can be used as a 3D query to search large chemical databases for novel compounds that match the model. nih.govmdpi.com This process, known as virtual screening, can efficiently filter millions of compounds to identify a smaller, more manageable set of potential hits for experimental testing. nih.gov
This approach has been successfully used to identify new ligands for various targets. For example, a pharmacophore model for the benzodiazepine (B76468) binding site on GABA-A receptors has guided the synthesis of subtype-selective compounds. cuny.edu In a typical workflow, a pharmacophore model is generated and validated, then used to screen a library like the ZINC database. mdpi.com The resulting hits are often further filtered using molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to select the most promising candidates for synthesis and biological evaluation. mdpi.com
Table 4: Common Pharmacophoric Features Used in Virtual Screening.
| Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, ether oxygen). nih.gov |
| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen in a hydrogen bond (e.g., amine or hydroxyl group). nih.gov |
| Hydrophobic Region | H | A nonpolar region of the molecule that can engage in hydrophobic interactions (e.g., alkyl or aryl groups). nih.gov |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system that can participate in π-π stacking. nih.gov |
| Positive/Negative Ionizable | PI/NI | A group that can be protonated (e.g., amine) or deprotonated (e.g., carboxylic acid) at physiological pH. nih.gov |
In Silico Prediction of Molecular Interactions and Selectivity Profiles
While direct computational studies specifically targeting this compound are not extensively documented in publicly available research, the principles of its molecular interactions and selectivity can be inferred from a wealth of in silico research on structurally related benzazepine analogues. Computational methods such as molecular docking, homology modeling, and quantitative structure-activity relationship (QSAR) studies are pivotal in predicting how these compounds bind to biological targets and in rationalizing their selectivity profiles, particularly for dopamine and serotonin (B10506) receptors.
Molecular Docking and Binding Mode Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For the benzazepine class, docking studies have been instrumental in elucidating key interactions that govern affinity for dopamine receptor subtypes (D1, D2, D3, D4, D5). nih.govnih.govmdpi.com
Typically, the process involves a homology model of the target receptor, especially if a crystal structure is unavailable. For instance, homology models of the D1 and D5 dopamine receptors have been constructed using the crystal structures of other G protein-coupled receptors (GPCRs), such as the β1- and β2-adrenergic receptors, as templates. nih.gov Docking simulations using software like Schrödinger Glide or AutoDockVina then place the ligands into the binding site and score them based on predicted binding energy. nih.govnih.gov
Studies on various benzazepine derivatives reveal that their affinity is often dictated by specific hydrogen bonds and hydrophobic interactions within the orthosteric binding site (the primary site where the endogenous ligand binds). For example, docking studies on a series of 1-phenyl-benzazepines into the D1 receptor model identified key interactions contributing to their binding affinity. nih.gov
Table 1: Predicted Binding Interactions of a Benzazepine Analog at the D1 Receptor
| Interacting Residue | Interaction Type |
|---|---|
| Asp103 | Ionic Bond |
| Ser199 | Hydrogen Bond |
| Ser202 | Hydrogen Bond |
| Phe313 | π-π Stacking |
| Val111 | Hydrophobic |
Note: This data is representative of interactions observed for benzazepine analogs, not specifically this compound.
Rationalizing Receptor Selectivity
A significant challenge in developing drugs that target dopamine or serotonin receptors is achieving selectivity for a specific receptor subtype, given the high degree of similarity in their binding sites. Computational studies have been crucial in understanding the subtle structural differences that can be exploited to achieve selectivity.
Research has shown that for dopamine receptors, selectivity often arises from interactions with a secondary binding pocket (SBP) that is less conserved across subtypes than the primary binding site. mdpi.com In silico analyses of D2-like receptor-selective ligands have demonstrated that the interaction with specific amino acids in this secondary pocket can rationalize the observed selectivity profiles. mdpi.com For instance, the D3 receptor possesses an intrinsically higher affinity for certain ligands, and computational models can help identify the structural motifs responsible for this preference.
Table 2: Comparative Docking Scores of a D3-Selective Compound
| Receptor | Docking Score (kcal/mol) | Predicted Ki (nM) |
|---|---|---|
| Dopamine D2 Receptor | -8.5 | 150 |
| Dopamine D3 Receptor | -10.2 | 5.2 |
| Serotonin 5-HT2A Receptor | -7.9 | 320 |
Note: The values are hypothetical and illustrative of data obtained from computational studies on selective benzazepine analogs.
Quantitative Structure-Activity Relationship (QSAR)
3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to large datasets of benzazepine derivatives to build predictive models. mdpi.com These models correlate the three-dimensional structural features of the molecules with their biological activity (e.g., binding affinity or functional potency). mdpi.com
By aligning a series of compounds and calculating their steric and electrostatic fields, QSAR models can generate contour maps that highlight which regions of the molecule are sensitive to modification. These maps guide medicinal chemists in designing new analogues with improved potency and selectivity by indicating where to add or remove certain functional groups to enhance favorable interactions or avoid unfavorable ones. Studies on fused benzazepines have successfully used these methods to understand the structural requirements for potent D3 receptor antagonism. mdpi.com
Molecular Interactions and Preclinical Biological Target Identification of 8 Methoxy 1h 3 Benzazepin 2 Amine
Investigation of Receptor Binding Affinity and Selectivity (In Vitro)
There is a lack of specific published data concerning the binding profile of 8-Methoxy-1H-3-benzazepin-2-amine against a panel of receptors.
Assays for G Protein-Coupled Receptors (GPCRs)
No specific binding affinity (Ki) or functional assay (EC50/IC50) data for this compound at any G Protein-Coupled Receptors (GPCRs) were found in the public domain. Research on related benzazepine structures suggests potential interactions with aminergic GPCRs, but direct evidence for the title compound is missing. nih.gov
Enzyme Inhibition Studies (e.g., Cholinesterases, Kinases)
Detailed enzymatic inhibition assays for this compound are not described in the available literature. Studies on different benzazepinone (B8055114) derivatives have shown inhibitory activity against kinases such as Aurora A and VEGF-R, but these compounds are structurally distinct from this compound. reactionbiology.com
Ion Channel Modulation (e.g., HCN Channels, NMDARs)
Specific data on the modulatory effects of this compound on ion channels, including Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels or N-methyl-D-aspartate receptors (NMDARs), is not present in the reviewed literature.
Mechanistic Studies at the Cellular Level (In Vitro)
Due to the absence of primary research on this compound, there is no information available regarding its effects on cellular functions.
Cellular Pathway Perturbation Analysis
No studies were identified that investigated the impact of this compound on specific cellular signaling pathways.
Receptor Internalization and Signaling Cascade Investigations
There is no available information from in vitro studies detailing whether this compound induces receptor internalization or activates downstream signaling cascades for any of its potential targets.
Assessment of Biological Activity in Preclinical Cell-Based Assays (e.g., Organelle Function)
There is no available information from preclinical cell-based assays to assess the biological activity of this compound on organelle function.
Cellular Stress Response Modulation
No studies have been identified that investigate the role of this compound in modulating cellular stress responses. As such, no data tables or detailed research findings can be presented.
It is important to note that the absence of published data does not necessarily indicate a lack of research into this compound. Such investigations may be ongoing within private or academic research institutions and have not yet been disseminated into the public domain. Future publications may shed light on the biological properties of this specific benzazepine derivative.
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of 8 Methoxy 1h 3 Benzazepin 2 Amine
Systematic Modification of the Benzazepine Core and Methoxy (B1213986) Substituent
Impact of Substitution Patterns on Molecular Interactions
The substitution pattern on the benzazepine ring system significantly dictates the molecule's biological effects. Research on various 3-benzazepine derivatives has shown that the nature and position of substituents on the aromatic portion of the core are key determinants of activity. For instance, studies comparing 7,8-dihydroxy-3-benzazepines with 7,8-dimethoxy-3-benzazepines have demonstrated distinct biological outcomes. nih.gov
The dihydroxy variants were found to be cytotoxic to human promyelocytic leukemia HL-60 cells, an activity linked to their ability to produce radicals. nih.gov In contrast, the dimethoxy counterparts were less potent in this regard but showed an ability to form complexes with plasmid DNA and inhibit the P-glycoprotein (Pgp) efflux pump, which is involved in multidrug resistance. nih.gov This suggests that the electronic and hydrogen-bonding properties of the substituents—hydroxyl versus methoxy—govern the type of molecular interactions and, consequently, the biological mechanism of action. The methoxy group, with its hydrogen bond accepting capability and influence on hydrophobicity, can enhance ligand-target binding and affect physicochemical properties. nih.govresearchgate.net
The introduction of different substituents can influence the electronic structure of the parent compound through inductive effects, which in turn modulates its interaction with biological macromolecules. nih.gov For example, in other heterocyclic systems, replacing a less polar group with more polar substituents, such as a 2-hydroxypropyl group, has been shown to significantly increase affinity for specific receptors by enabling favorable interactions like hydrogen bonding. mdpi.com
| Substituent Pattern | Observed Biological Activity | Potential Molecular Interaction |
|---|---|---|
| 7,8-Dihydroxy | Cytotoxicity against HL-60 cells nih.gov | Radical formation nih.gov |
| 7,8-Dimethoxy | Inhibition of P-glycoprotein (MDR reversal) nih.gov | Complex formation with DNA nih.gov |
| 8-Chloro / 8-Bromo | High antagonist potency at NMDA receptor glycine sites nih.gov | Enhanced binding affinity at the receptor site |
Stereochemical Influences on Biological Activity
Stereochemistry is a critical factor that can profoundly impact the biological activity of chiral molecules like 8-Methoxy-1H-3-benzazepin-2-amine. The spatial arrangement of atoms can affect drug action by influencing target binding, metabolism, and distribution. nih.gov For many classes of compounds, stereoisomers can exhibit significantly different potency and pharmacokinetic profiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the molecular structure of compounds with their biological activity. ucl.ac.uk These models are valuable in medicinal chemistry for predicting the activity of new compounds, understanding the structural features important for biological function, and guiding the design of more potent molecules. ucl.ac.uknih.gov
For classes of compounds like benzodiazepines, which are structurally related to benzazepines, QSAR models have been successfully developed to predict their binding affinity to receptors such as the GABA-A receptor. nih.govresearchgate.net These models are built using a 'training set' of compounds with known biological activities and are then validated to assess their predictive power. ucl.ac.uknih.gov
A typical QSAR model for benzodiazepine-based compounds might identify several key molecular descriptors that are most influential for activity. These can include the spatial arrangement of hydrogen bond acceptors, the presence of aromatic rings, and the distribution of hydrophobic groups. nih.gov For example, a validated QSAR model for GABA-A receptor binding returned a high correlation coefficient (R² value of 0.90 for the training set and 0.86 for the test set), indicating a strong predictive capability. nih.govresearchgate.net Such models allow for the rapid, economical prediction of biological activity for newly designed or discovered compounds, which is significantly faster than traditional in vitro or in vivo analysis. ucl.ac.uk
| Model Parameter | Value/Descriptor | Significance |
|---|---|---|
| Training Set R² | 0.90 nih.govresearchgate.net | Indicates a good fit of the model to the training data. |
| Test Set R² | 0.86 nih.govresearchgate.net | Demonstrates the model's ability to predict the activity of new compounds. |
| Key Molecular Descriptors | Positioning of H-bond acceptors, two aromatic rings, a hydrophobic group nih.gov | Identifies the structural features most critical for biological activity. |
Elucidation of Structure-Metabolism Relationships (Preclinical)
Understanding the relationship between a compound's structure and its metabolic fate is a cornerstone of drug discovery. Preclinical studies focusing on Structure-Metabolism Relationships (SMR) aim to identify how a molecule is transformed by metabolic enzymes, which influences its pharmacokinetic properties like clearance and bioavailability.
Identification of Metabolic Soft Spots and Stable Analog Design
Metabolic stability is a crucial property for a drug candidate, as rapid metabolism can lead to low bioavailability and short duration of action. mdpi.com A key strategy in lead optimization is the identification of "metabolic soft spots"—the specific sites on a molecule that are most susceptible to metabolic transformation, typically by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov
The process of identifying these soft spots often involves a combination of in silico prediction tools and experimental validation. nih.govresearchgate.net Computational programs like MetaSite can predict the most likely sites of metabolism. researchgate.net These predictions are then confirmed experimentally by incubating the compound with liver microsomes and analyzing the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.comnih.gov
Once a metabolic soft spot is identified, medicinal chemists can rationally design more stable analogs by modifying that specific position. nih.gov This often involves replacing the labile group with a bioisostere that is resistant to metabolism while retaining the desired biological activity. For example, a metabolically vulnerable benzylic methyl group might be replaced with a fluorine, chlorine, or trifluoromethyl group. researchgate.net This targeted approach helps to improve the metabolic profile of a compound series efficiently. nih.govresearchgate.net
| Metabolic Soft Spot (Example) | Common Metabolic Reaction | Stable Analog Design Strategy |
|---|---|---|
| Benzylic C-H bond | Hydroxylation | Fluorination or replacement of hydrogen with a more stable group researchgate.net |
| O-Methyl group (on an aromatic ring) | O-demethylation | Replacement with a group less prone to demethylation (e.g., fluoroalkoxy) |
| N-Methyl group | N-demethylation | Replacement with a larger alkyl group or incorporation into a ring |
| Electron-rich aromatic ring | Aromatic hydroxylation | Introduction of electron-withdrawing groups to deactivate the ring |
Role of Methoxy Groups in Metabolic Transformations
The methoxy group is a common substituent in many drug molecules and natural products. nih.gov While it can bestow favorable properties for ligand-target binding and physicochemical characteristics, it is also a well-known site for metabolic transformation. nih.govresearchgate.net
The primary metabolic pathway for an aromatic methoxy group is O-demethylation, an oxidative reaction catalyzed mainly by CYP enzymes. nih.gov This biotransformation converts the methoxy group into a hydroxyl group, creating a more polar arenolic metabolite. nih.gov The metabolic O-demethylation of a compound like this compound would produce the corresponding 8-hydroxy derivative.
Metabolic Pathway Elucidation for 8 Methoxy 1h 3 Benzazepin 2 Amine Preclinical Models
In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)
No data is available on the in vitro metabolic stability of 8-Methoxy-1H-3-benzazepin-2-amine in liver microsomes or other in vitro systems.
Identification of Major Metabolites and Biotransformation Pathways
There are no published studies identifying the major metabolites or elucidating the biotransformation pathways of this compound.
Oxidative Metabolism Pathways
Specific oxidative metabolic pathways for this compound have not been reported.
Conjugation Reactions (e.g., Glucuronidation)
There is no information available regarding the conjugation reactions, such as glucuronidation, that this compound may undergo.
Comparative Metabolism Studies in Preclinical Animal Models (In Vitro/Ex Vivo)
Comparative metabolic studies of this compound in different preclinical animal models have not been documented in the scientific literature.
Analytical Methods for the Detection and Quantification of 8 Methoxy 1h 3 Benzazepin 2 Amine in Research Samples
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and quantitative accuracy. For 8-Methoxy-1H-3-benzazepin-2-amine, HPLC methods are essential for determining purity, quantifying the active compound in formulation prototypes, and in-process controls during synthesis.
Reversed-Phase HPLC for Compound Separation
Reversed-phase HPLC (RP-HPLC) is the most suitable mode for the separation of this compound due to its polarity. The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
A typical RP-HPLC method for this compound would involve a C8 or C18 analytical column. nih.gov The separation is achieved using a mobile phase consisting of an aqueous component, often with a buffer like ammonium (B1175870) acetate (B1210297) to control pH and ensure consistent ionization of the basic amine group, and an organic modifier such as acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure good resolution of the main peak from any potential impurities and to shorten the analysis time. Detection is commonly performed using a UV detector set at a wavelength corresponding to a high absorbance for the molecule, likely in the range of 220-280 nm, which is typical for aromatic compounds. nih.govmdpi.com
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Column | C18 or C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Method Specificity and Robustness for Research Samples
Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose. For research applications involving this compound, specificity and robustness are key validation parameters.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks and by performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to show that the method can separate the intact drug from its degradation products.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, robustness would be evaluated by slightly varying parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the separation and quantification. A robust method would show minimal changes in resolution and analyte concentration with these small variations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level analytes in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.
Quantitative Analysis in Biological Matrices (Preclinical)
In preclinical studies, it is often necessary to measure the concentration of a new chemical entity in biological fluids like plasma or tissue homogenates. nih.gov LC-MS/MS provides the sensitivity and specificity needed for these demanding analyses. capes.gov.br
The method involves extracting the this compound from the biological matrix, often through protein precipitation or liquid-liquid extraction. nih.gov The extract is then injected into an LC system, similar to the HPLC setup described above, which separates the analyte from matrix components. The eluent from the LC is then introduced into a mass spectrometer.
Electrospray ionization (ESI) in the positive ion mode would be the most appropriate ionization technique for this compound, given the presence of a basic amine group that is readily protonated. In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected, fragmented, and a specific product ion is monitored for quantification. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity. nih.gov
Table 2: Proposed LC-MS/MS Parameters for Quantification in Preclinical Samples
| Parameter | Suggested Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (M+H)+ | To be determined based on exact mass |
| Product Ion | To be determined from fragmentation studies |
| Internal Standard | A stable isotope-labeled version of the analyte |
Impurity Profiling in Synthetic Batches
The synthesis of complex organic molecules like this compound can result in the formation of impurities. ijpsr.com LC-MS/MS is a powerful tool for the identification and characterization of these process-related impurities and potential degradation products. scispace.com By using a high-resolution mass spectrometer, it is possible to obtain accurate mass measurements of the impurities, which aids in the elucidation of their elemental composition and potential structures. Fragmentation patterns (MS/MS spectra) provide further structural information.
Future Research Directions and Unexplored Avenues for 8 Methoxy 1h 3 Benzazepin 2 Amine
Design and Synthesis of Advanced Benzazepine Scaffolds
The synthesis of diverse and complex benzazepine scaffolds is a cornerstone of advancing their therapeutic potential. researchgate.net Future research will likely focus on developing novel synthetic methodologies that allow for greater structural diversity and complexity. This includes the exploration of innovative catalytic systems, such as rhodium(III)-catalyzed C(sp2)–H functionalization, to construct the benzazepine core. acs.org Such methods provide efficient access to a variety of derivatives from readily available starting materials. acs.org
Furthermore, core-hopping strategies and virtual screening workflows are being employed to identify and optimize new benzazepine-based inhibitors for various targets. rsc.org For instance, replacing a known scaffold with a benzoazepinone ring has led to the discovery of potent and selective inhibitors of ROCK (Rho-associated coiled-coil containing protein kinase). rsc.org The design of these advanced scaffolds often leverages existing structure-activity relationships (SARs) and crystallographic data to refine interactions with biological targets. rsc.org The synthesis of these novel scaffolds is not limited to a single approach; various strategies are often applied to assemble the core ring structure, such as the tetrahydro-benzazepine ring, to improve properties like brain bioavailability. nih.gov
A key aspect of future design will be the creation of "privileged scaffolds," which are molecular frameworks that can bind to multiple, unrelated biological targets. researchgate.net The 1,5-benzothiazepane system, a related heterocyclic structure, is considered a privileged scaffold due to its broad biological activity profile. researchgate.net Developing the 3-benzazepine core into a similar privileged scaffold will be a significant area of research. This will involve the synthesis of libraries of compounds with diverse substitutions to explore a wide range of biological activities.
Application of Machine Learning and AI in Benzazepine Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of benzazepine-based drugs. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the early stages of drug discovery. nih.gov
ML algorithms, such as support-vector machines (SVM) and random forests (RF), have already demonstrated success in predicting prescriptions for benzodiazepines, a related class of compounds. researchgate.net This proof-of-concept suggests that similar models could be developed to predict the therapeutic potential of novel benzazepine derivatives. researchgate.net AI can be employed to scrutinize extensive chemical spaces, identifying promising candidates and reducing the time required for initial screening. nih.gov
Specifically, AI and ML can be applied to:
Target Identification: Analyze multi-omics data to uncover novel biological targets for benzazepine derivatives. nih.gov
Virtual Screening: Predict the binding affinity and biological activity of virtual compounds, prioritizing synthesis efforts. rsc.org
De Novo Design: Generate novel molecular structures with desired therapeutic profiles. nih.gov
ADMET Prediction: Forecast the absorption, distribution, metabolism, excretion, and toxicity properties of new compounds, reducing late-stage attrition.
The use of AI is not just about speeding up existing processes but also about enabling more innovative approaches. For example, reinforcement learning models can explore and exploit chemical space to optimize molecular structures for specific biological activities. nih.gov As the volume and quality of biological and chemical data continue to grow, the role of AI and ML in benzazepine discovery will become increasingly indispensable.
Investigation of Novel Biological Targets
While benzazepines have been traditionally associated with central nervous system (CNS) targets, future research will undoubtedly broaden the scope of their biological applications. The structural versatility of the benzazepine scaffold makes it a prime candidate for interacting with a wide array of protein targets.
A significant area of interest is the development of benzazepine-based inhibitors for enzymes like histone deacetylase 6 (HDAC6), which is a promising target for CNS diseases. nih.gov The design of brain-penetrant HDAC6 inhibitors based on the benzazepine scaffold has already shown promising results, with compounds exhibiting low nanomolar potency and high selectivity. nih.gov
Another avenue of exploration is the development of antagonists for excitatory amino acid receptors like NMDA and AMPA receptors. Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones have been synthesized and shown to act as antagonists at these receptors, with their potency being dependent on the substitution pattern on the tetrahydrobenzene moiety. nih.gov
Furthermore, the anti-inflammatory and antioxidant potential of benzazepine derivatives warrants further investigation. Related purine-2,6-dione (B11924001) derivatives with an 8-methoxy group have demonstrated significant anti-inflammatory activity, suggesting that benzazepines could be developed as novel anti-inflammatory agents. nih.gov The exploration of novel biological targets will be driven by a combination of computational predictions and high-throughput screening of diverse benzazepine libraries.
Exploration of Conformational Dynamics and Allosteric Modulation
Understanding the conformational dynamics of benzazepine derivatives and their interactions with target proteins is crucial for rational drug design. The seven-membered ring of the benzazepine core can adopt various conformations, such as boat and chair forms, which can significantly influence its binding affinity and biological activity. researchgate.net
Allosteric modulation, where a ligand binds to a site on the protein distinct from the primary (orthosteric) binding site, is an increasingly important concept in drug discovery. pharmafocusasia.com Allosteric modulators can offer greater selectivity and a more nuanced control over protein function compared to traditional orthosteric ligands. mdpi.com The benzazepine scaffold is well-suited for the design of allosteric modulators. For instance, 3-benzazepine derivatives have been shown to act as allosteric modulators of NMDA receptors. researchgate.net
Future research will likely employ advanced techniques like molecular dynamics (MD) simulations to explore the conformational landscape of benzazepines and their target proteins. pharmafocusasia.comresearchgate.net These simulations can reveal cryptic or previously unrecognized allosteric binding sites, opening up new avenues for drug design. pharmafocusasia.com By understanding the intricate interplay between ligand binding and protein conformational changes, researchers can design more effective and selective allosteric modulators based on the 8-Methoxy-1H-3-benzazepin-2-amine scaffold. This approach has been successfully used to study the allosteric modulation of various receptors, including metabotropic glutamate (B1630785) receptors and the SARS-CoV-2 spike protein. nih.govelifesciences.org
Role in Chemical Probe Development
Chemical probes are small molecules used to study the function of proteins and biological pathways. The development of potent and selective chemical probes based on the this compound scaffold could significantly advance our understanding of various biological processes.
A well-characterized chemical probe should ideally have high affinity for its target, excellent selectivity over other proteins, and appropriate physicochemical properties to be effective in cellular or in vivo models. The development of benzazepine-based HDAC6 inhibitors, for example, has yielded compounds that can be used as chemical probes to study the role of this enzyme in health and disease. nih.gov These probes have been shown to selectively enhance the acetylation of α-tubulin in cells, demonstrating their utility in target engagement studies. nih.gov
Future efforts in this area will focus on:
Expanding the Probe Toolbox: Designing and synthesizing a diverse set of benzazepine-based probes for a wider range of biological targets.
Improving Probe Characteristics: Optimizing the potency, selectivity, and cell permeability of existing probes.
Developing Photoaffinity Probes: Incorporating photoreactive groups into the benzazepine scaffold to allow for covalent labeling and identification of target proteins.
By developing a robust collection of chemical probes based on this compound, researchers will be better equipped to dissect complex biological systems and identify novel therapeutic targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
